molecular formula C12H12FN3O2S B11775355 5-(Ethylsulfonyl)-4-(2-fluorophenyl)pyrimidin-2-amine

5-(Ethylsulfonyl)-4-(2-fluorophenyl)pyrimidin-2-amine

Cat. No.: B11775355
M. Wt: 281.31 g/mol
InChI Key: LJNJYJIMBSKSKJ-UHFFFAOYSA-N
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Description

5-(Ethylsulfonyl)-4-(2-fluorophenyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely found in nature, including in nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylsulfonyl)-4-(2-fluorophenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with amidines under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the pyrimidine intermediate.

    Addition of the Ethylsulfonyl Group: This can be done through sulfonylation reactions using reagents like ethylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylsulfonyl)-4-(2-fluorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

5-(Ethylsulfonyl)-4-(2-fluorophenyl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Ethylsulfonyl)-4-(2-fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The ethylsulfonyl and fluorophenyl groups can enhance its binding affinity to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Fluorophenyl)pyrimidin-2-amine: Lacks the ethylsulfonyl group, which may result in different chemical and biological properties.

    5-(Methylsulfonyl)-4-(2-fluorophenyl)pyrimidin-2-amine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

Uniqueness

The presence of the ethylsulfonyl group in 5-(Ethylsulfonyl)-4-(2-fluorophenyl)pyrimidin-2-amine can significantly influence its solubility, reactivity, and biological activity compared to similar compounds. This makes it a unique candidate for specific applications in research and industry.

Properties

Molecular Formula

C12H12FN3O2S

Molecular Weight

281.31 g/mol

IUPAC Name

5-ethylsulfonyl-4-(2-fluorophenyl)pyrimidin-2-amine

InChI

InChI=1S/C12H12FN3O2S/c1-2-19(17,18)10-7-15-12(14)16-11(10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3,(H2,14,15,16)

InChI Key

LJNJYJIMBSKSKJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CN=C(N=C1C2=CC=CC=C2F)N

Origin of Product

United States

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